molecular formula C14H10N2O12S2 B13128350 4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid

4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid

Cat. No.: B13128350
M. Wt: 462.4 g/mol
InChI Key: VDPHVWDILWERRJ-UHFFFAOYSA-N
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Description

4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid is a complex organic compound with the molecular formula C14H10N2O12S2 and a molecular weight of 462.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl, amino, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves several steps. One common method includes the reaction of anthraquinone derivatives with sulfonating agents under controlled conditions. The process typically involves the following steps:

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid can be compared with other anthraquinone derivatives, such as:

The unique combination of amino, hydroxyl, and sulfonic acid groups in this compound makes it a highly versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C14H10N2O12S2

Molecular Weight

462.4 g/mol

IUPAC Name

4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid

InChI

InChI=1S/C14H10N2O12S2/c15-5-1-3(9(19)13(11(5)21)29(23,24)25)8(18)2-4(7(1)17)10(20)14(30(26,27)28)12(22)6(2)16/h19-22H,15-16H2,(H,23,24,25)(H,26,27,28)

InChI Key

VDPHVWDILWERRJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1N)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O

Origin of Product

United States

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